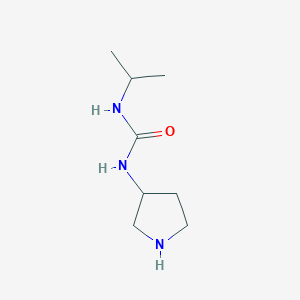

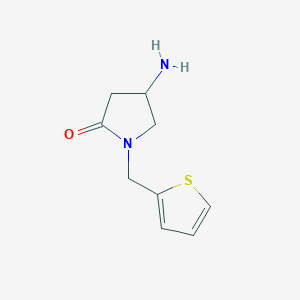

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea, otherwise known as 3-PPU, is a synthetic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and pharmacology, and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Electronic and Optical Properties

A study conducted by Shkir et al. (2018) explored the significant electronic and optical properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. The research revealed insights into the molecular levels, HOMO-LUMO gap, and electrostatic potential maps of the compound. Its potential applications in nonlinear optics, especially in optoelectronic device fabrications, were confirmed through second and third harmonic generation studies (Shkir et al., 2018).

Complexation with Metal Ions

In another study, Hakimi et al. (2013) investigated the complexation of a tetradentate ligand, derived from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). The molecular structure, characterization, and potential applications of these complexes were explored, demonstrating the versatility of pyrrolidinyl and urea-based ligands in forming complex structures with metal ions (Hakimi et al., 2013).

Stereoselective Synthesis Applications

Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the utility of compounds with pyrrolidinyl and urea components in medicinal chemistry and drug development (Chen et al., 2010).

Green Chemistry Applications

Rassadin et al. (2016) presented a novel, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, highlighting the environmental benefits and efficiency of this approach in green chemistry. This research underscores the relevance of pyrrolidinyl and urea compounds in sustainable chemistry practices (Rassadin et al., 2016).

Catalytic Activity

Turkyilmaz et al. (2013) explored the catalytic activity of Iron(III)-Schiff base complexes, including those with pyrrolidinyl and urea components. This study highlighted the potential of these compounds in catalyzing various chemical reactions, such as epoxidation processes (Turkyilmaz et al., 2013).

Propiedades

IUPAC Name |

1-propan-2-yl-3-pyrrolidin-3-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBASIRUCHLTMBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)